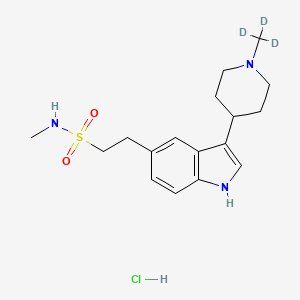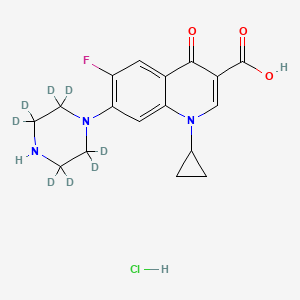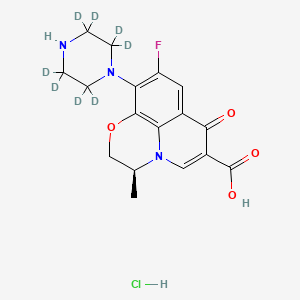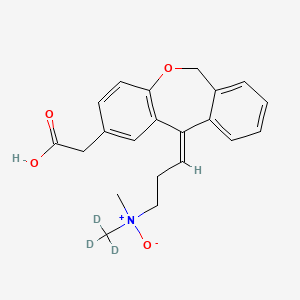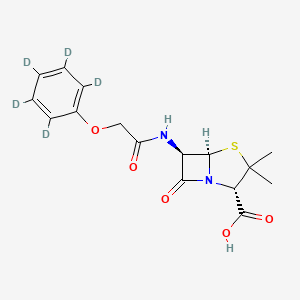
Benzyldimethyltetradecylammonium-d7 Chloride
Overview
Description
Benzyldimethyltetradecylammonium-d7 Chloride is a labeled quaternary ammonium halide . It is used in infectious disease research, antifungals, and other fields . It is also known by the name N,N-Dimethyl-N-tetradecylbenzenemethanaminium-d7 Chloride .
Synthesis Analysis
Benzyldimethyltetradecylammonium-d7 Chloride is used as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymers with linear dielectric properties .Molecular Structure Analysis
The molecular formula of Benzyldimethyltetradecylammonium-d7 Chloride is C23H35D7ClN . It has a molecular weight of 375.08 .Chemical Reactions Analysis
This compound is used as a phase transfer catalyst in organic reactions . It has been studied for its role in the biosorption of benzyldimethyltetradecylammonium chloride onto activated sludge .Physical And Chemical Properties Analysis
Benzyldimethyltetradecylammonium-d7 Chloride has a molecular weight of 375.1 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 15 rotatable bond count . Its exact mass and monoisotopic mass are 374.3445153 g/mol .Scientific Research Applications
Organocatalysis
Benzyldimethyltetradecylammonium-d7 Chloride: is used as a phase transfer catalyst in organocatalysis. This application is crucial in the synthesis of various organic compounds, including those with linear dielectric properties . The compound facilitates the transfer of a reactant from one phase into another where the reaction occurs, enhancing the overall efficiency of the synthesis process.
Mixed Micelle Formation
In the study of surfactants, Benzyldimethyltetradecylammonium-d7 Chloride plays a role in the formation of mixed micelles. This is particularly observed when combined with tetradecyltrimethylammonium and tetradecyltriphenylphosphonium bromides . The formation of mixed micelles is significant in understanding the behavior of surfactants in solutions, which has implications in fields like drug delivery and detergent formulation.
Spectrophotometric Analysis
This compound is utilized in the spectrophotometric determination of cobalt (II) . By forming complexes with cobalt, it allows for the accurate measurement of this metal in various samples, which is important in environmental monitoring and industrial quality control.
Biosorption Studies
Benzyldimethyltetradecylammonium-d7 Chloride: is studied for its kinetics, thermodynamics, and reaction mechanism in the biosorption process onto activated sludge . Understanding the biosorption of such compounds is essential for wastewater treatment and environmental cleanup efforts.
Trace Determination of Heavy Metals
The compound is used to modify analcime zeolite, which is then employed in the trace determination of cadmium . This application is vital for detecting and measuring trace amounts of heavy metals in environmental samples, contributing to pollution assessment and control.
Organic Synthesis
As a phase transfer catalyst, it is also used in the preparation of 2,3-epoxy-1-phenyl-3-aryl-1-propanones . These compounds are intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Micellization Studies
The compound’s role in the micellization process is another area of research. It helps in understanding the critical micelle concentration and the properties of micelles, which are aggregates of surfactant molecules important in many industrial and biological processes .
Environmental Safety and Handling
Lastly, the handling and safety measures associated with Benzyldimethyltetradecylammonium-d7 Chloride are an active area of research. This includes studying its hazard classifications , storage conditions , and precautionary statements to ensure safe usage in laboratory and industrial settings .
Safety And Hazards
properties
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-JKJUCWQGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675677 | |
| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethyltetradecylammonium-d7 Chloride | |
CAS RN |
1219178-72-9 | |
| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





